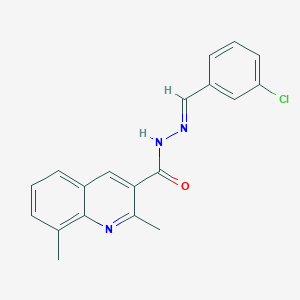![molecular formula C30H27N5OS B306785 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B306785.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazole and quinoline, which makes it a promising candidate for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is not fully understood yet. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. Some of the reported effects of this compound include anti-inflammatory, anti-tumor, and anti-microbial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide in lab experiments is its high potency and selectivity. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide. Some of the potential areas of research include the development of new synthetic routes for the production of this compound, the identification of its molecular targets, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, this compound could also be used as a starting point for the development of new analogs with improved properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and hydrazine hydrate to obtain the final compound.
Applications De Recherche Scientifique
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
Formule moléculaire |
C30H27N5OS |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5OS/c1-20-12-14-23(15-13-20)30-24(18-35(34-30)25-9-5-4-6-10-25)17-31-33-28(36)19-37-27-16-22(3)32-29-21(2)8-7-11-26(27)29/h4-18H,19H2,1-3H3,(H,33,36)/b31-17+ |
Clé InChI |
MADDMXLMOGRREE-KBVAKVRCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=CC(=NC4=C(C=CC=C34)C)C)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=CC(=NC4=C3C=CC=C4C)C)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=CC(=NC4=C(C=CC=C34)C)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)
